molecular formula C7H13N3S B1351297 (Cyclohexylideneamino)thiourea CAS No. 5351-77-9

(Cyclohexylideneamino)thiourea

Cat. No. B1351297
CAS RN: 5351-77-9
M. Wt: 171.27 g/mol
InChI Key: GYRDZVHNPFBIST-UHFFFAOYSA-N
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Description

“(Cyclohexylideneamino)thiourea” is a chemical compound with the molecular formula C7H13N3S . It is a type of thiourea, which are compounds that play a central role in medicinal chemistry due to their ability to establish stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .


Synthesis Analysis

The synthesis of thiourea compounds typically involves a nucleophilic substitution reaction . A simple and effective method for the preparation of thiourea uses urea and Lawesson’s reagent as the raw materials . The reaction mechanism was analyzed and the most beneficial conditions for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .


Molecular Structure Analysis

Thiourea and its derivatives, such as “(Cyclohexylideneamino)thiourea”, are well-established structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .


Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .


Physical And Chemical Properties Analysis

“(Cyclohexylideneamino)thiourea” has a molecular weight of 171.26 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .

Scientific Research Applications

Antibacterial Properties

(Cyclohexylideneamino)thiourea: has been studied for its antibacterial properties. Research indicates that thiourea derivatives can be effective against a variety of bacterial strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis, which can lead to the death of the bacterial cells .

Antioxidant Activity

Thiourea derivatives are also known for their antioxidant activity. They can neutralize free radicals, which are unstable molecules that can cause cellular damage. This property is particularly useful in the prevention of diseases that are caused by oxidative stress, such as heart disease and cancer .

Anticancer Applications

The anticancer potential of (Cyclohexylideneamino)thiourea is significant. These compounds can inhibit the growth of cancer cells by interfering with their DNA replication or metabolic pathways. Some derivatives have been found to be selective for cancer cells, sparing healthy cells and reducing side effects .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Thiourea derivatives have shown anti-inflammatory effects by modulating the body’s inflammatory response, making them potential candidates for treating conditions like arthritis .

Anti-Alzheimer’s Research

Alzheimer’s disease is characterized by the decline of cognitive functions. Studies suggest that thiourea derivatives could play a role in the management of Alzheimer’s by inhibiting enzymes that are involved in the formation of amyloid plaques, which are a hallmark of the disease .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. (Cyclohexylideneamino)thiourea derivatives have been explored for their antituberculosis activity. They may work by targeting the bacteria causing tuberculosis, Mycobacterium tuberculosis, and inhibiting its growth .

Antimalarial Potential

Malaria is caused by Plasmodium parasites, and thiourea derivatives have been investigated for their antimalarial properties. They can interfere with the life cycle of the parasite, preventing its reproduction and spread .

Applications in Organic Synthesis

Apart from their biological applications, (Cyclohexylideneamino)thiourea derivatives are valuable in organic synthesis. They serve as intermediates in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Safety And Hazards

Thiourea compounds, including “(Cyclohexylideneamino)thiourea”, may form combustible dust concentrations in air and are harmful if swallowed . They are suspected of causing cancer and damaging the unborn child . Therefore, appropriate safety precautions should be taken when handling these compounds .

Future Directions

Thiourea and its derivatives continue to be a focus of innovative approaches in medicinal chemistry and organic synthesis . They are being studied for their diverse therapeutic and pharmacological properties, and new methods for their synthesis are being developed . The future of “(Cyclohexylideneamino)thiourea” and similar compounds lies in further understanding their mechanisms of action and improving their safety profiles .

properties

IUPAC Name

(cyclohexylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDZVHNPFBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385240
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylideneamino)thiourea

CAS RN

5351-77-9
Record name Cyclohexanone thiosemicarbazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclohexylideneamino)thiourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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